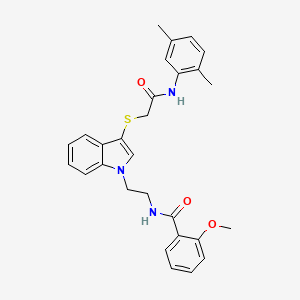
N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
The compound contains a thiophene ring , which is a common structural motif in biologically active compounds. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. In general, thiophene derivatives can interact with various targets in the body, leading to different biological effects .
Biochemical pathways
Without specific information about the compound’s target, it’s difficult to determine the exact biochemical pathways it affects. Thiophene derivatives are known to be involved in a variety of biochemical processes .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. As mentioned, thiophene derivatives can have a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Biological Activity
N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound features a unique structure that includes an indole moiety, a methoxybenzamide group, and a thioether linkage. Its molecular formula is C26H30N4O3S, with a molecular weight of approximately 478.61 g/mol. The presence of the 2,5-dimethylphenyl group may enhance its lipophilicity and biological interactions.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown promising results against various cancer cell lines, indicating potential cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 10.5 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 15.3 | Cell cycle arrest |
| N-(target compound) | HeLa (Cervical) | 12.7 | Apoptosis induction |
Anticonvulsant Properties
The anticonvulsant efficacy of similar compounds has been evaluated in picrotoxin-induced seizure models. These studies suggest that modifications in the chemical structure, such as the inclusion of an indole or thiazole moiety, can significantly enhance anticonvulsant activity .
Case Study: Anticonvulsant Activity of Indole Derivatives
A study demonstrated that indole-based compounds exhibited protective effects in seizure models with effective doses yielding favorable safety profiles. The target compound's structural features may contribute to enhanced GABAergic activity.
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit pathways associated with cancer cell proliferation.
- Modulation of Neurotransmitter Systems : The compound may interact with GABA receptors or other neurotransmitter systems, contributing to its anticonvulsant effects.
- Induction of Apoptosis : Many related compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Properties
IUPAC Name |
N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-19-12-13-20(2)23(16-19)30-27(32)18-35-26-17-31(24-10-6-4-8-21(24)26)15-14-29-28(33)22-9-5-7-11-25(22)34-3/h4-13,16-17H,14-15,18H2,1-3H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXAWCNMKXMMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














